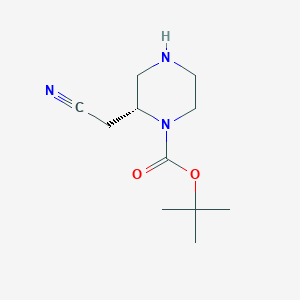

t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” is a derivative of piperazine, which is a common compound used in organic synthesis . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring, with the tert-butyl group and the cyanomethyl group attached at the 1 and 2 positions, respectively. The exact structure would depend on the stereochemistry at the 2 position .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The piperazine ring is also a common feature in many biologically active compounds and is often involved in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-Butyl 1-piperazinecarboxylate, a related compound, is a crystalline solid with a melting point of 43°C to 47°C .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Research has shown the synthesis of various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, characterized by spectroscopic studies (Kulkarni et al., 2016).

Molecular Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was analyzed, providing insights into bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).

Biological and Chemical Properties

Antibacterial and Antifungal Activities : Certain derivatives were found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Potential Anticancer Activity : The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) demonstrated significant anticancer activity with low toxicity (Jiang et al., 2007).

Material Science Applications

Flame Retardancy : Piperazine-phosphonates derivatives were explored for their potential as flame retardants on cotton fabric, showcasing their effectiveness in enhancing the fabric's resistance to fire (Nguyen et al., 2014).

Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed notable efficacy as a corrosion inhibitor for carbon steel in acidic conditions (Praveen et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Thetert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .

Mode of Action

Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCKQOWWVNXTC-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.